5-Acetyl-2-chlorobenzene-1-sulfonyl chloride
Overview
Description
5-Acetyl-2-chlorobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H6Cl2O3S and a molecular weight of 253.1 g/mol . It is known for its significant role in various scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-Acetyl-2-chlorobenzene-1-sulfonyl chloride typically involves the chlorination of 5-acetyl-2-chlorobenzenesulfonic acid. This reaction is carried out under controlled conditions using thionyl chloride (SOCl2) as the chlorinating agent. The reaction is usually performed at elevated temperatures to ensure complete conversion of the sulfonic acid to the sulfonyl chloride .
Chemical Reactions Analysis
5-Acetyl-2-chlorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Scientific Research Applications
5-Acetyl-2-chlorobenzene-1-sulfonyl chloride is widely used in scientific research and industrial applications, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the modification of biomolecules for research purposes.
Medicine: The compound is involved in the development of pharmaceuticals and other therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Acetyl-2-chlorobenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is utilized in various chemical transformations and modifications of biomolecules .
Comparison with Similar Compounds
5-Acetyl-2-chlorobenzene-1-sulfonyl chloride can be compared with other similar compounds such as:
5-Acetyl-2-chlorobenzenesulfonic acid: The precursor in its synthesis.
2-Chlorobenzenesulfonyl chloride: A related compound with similar reactivity but lacking the acetyl group.
5-Acetylbenzenesulfonyl chloride: Similar structure but without the chlorine atom on the benzene ring.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical properties and applications.
Properties
IUPAC Name |
5-acetyl-2-chlorobenzenesulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3S/c1-5(11)6-2-3-7(9)8(4-6)14(10,12)13/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIWYJKLMNGMLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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